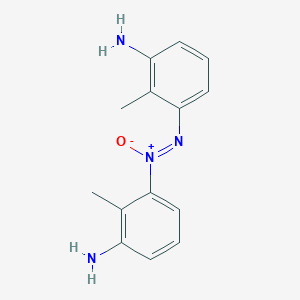

3,3'-Diamino-2,2'-dimethylazoxybenzene

Descripción

3,3'-Diamino-2,2'-dimethylazoxybenzene is an aromatic compound featuring an azoxybenzene core with amino (-NH₂) groups at the 3 and 3' positions and methyl (-CH₃) groups at the 2 and 2' positions. Its synthesis involves the nitration of 2,2'-dimethylazoxybenzene followed by reduction under strongly acidic conditions, yielding the diamine structure . The azoxy group (N⁺=N-O⁻) imparts unique electronic and steric properties, distinguishing it from azo (N=N) or biphenyl analogs. This compound is primarily utilized as an intermediate in polymer synthesis and specialty chemical production, where its diamine functionality enables crosslinking or polycondensation reactions .

Propiedades

Número CAS |

143922-96-7 |

|---|---|

Fórmula molecular |

C14H16N4O |

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

(3-amino-2-methylphenyl)-(3-amino-2-methylphenyl)imino-oxidoazanium |

InChI |

InChI=1S/C14H16N4O/c1-9-11(15)5-3-7-13(9)17-18(19)14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |

Clave InChI |

KCHZKCPEJADLHA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |

SMILES canónico |

CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |

Sinónimos |

33DIAMINO22DIMETHYLAZOXYBENZENE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4,4’-Diaminoazobenzene

- Structure: Contains an azo (N=N) linkage with amino groups at the 4 and 4' positions.

- Key Differences : The absence of methyl groups and the azo (vs. azoxy) linkage reduce steric hindrance and alter electronic conjugation. This enhances reactivity in dye applications but lowers thermal stability compared to azoxy derivatives .

- Applications : Widely used in dyes and polyamide synthesis due to its planar structure and strong chromophore activity .

4,4’-Diaminodiphenylmethane

DIPAM (3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl)

- Structure: Biphenyl core with amino groups at 3,3' and nitro (-NO₂) groups at 2,2',4,4',6,6' positions.

- Key Differences: The nitro groups confer high density (1.82 g/cm³) and thermal stability (m.p. 304°C), making DIPAM suitable for explosives. In contrast, 3,3'-Diamino-2,2'-dimethylazoxybenzene’s methyl groups reduce nitro content, limiting its use in energetics but enhancing solubility in polymer matrices .

Comparative Properties Table

| Compound | Core Structure | Substituents | Thermal Stability | Density (g/cm³) | Primary Applications |

|---|---|---|---|---|---|

| 3,3'-Diamino-2,2'-dimethylazoxybenzene | Azoxybenzene | 2,2'-CH₃; 3,3'-NH₂ | Moderate | N/A | Polymer intermediates |

| 4,4’-Diaminoazobenzene | Azobenzene | 4,4'-NH₂ | Low | N/A | Dyes, polyamides |

| DIPAM (157) | Biphenyl | 3,3'-NH₂; 2,2',4,4',6,6'-NO₂ | High | 1.82 | Explosives |

| 4,4’-Diaminodiphenylmethane | Biphenyl + CH₂ | 4,4'-NH₂ | Moderate | 1.15 | Epoxy resins |

Application-Specific Performance

- Polymer Compatibility: The methyl groups in 3,3'-Diamino-2,2'-dimethylazoxybenzene improve solubility in organic solvents, facilitating its use in polyimide precursors .

- Thermal Resistance: While DIPAM excels in explosives (304°C m.p.), the azoxy group in 3,3'-Diamino-2,2'-dimethylazoxybenzene offers moderate stability (200–250°C), suitable for high-temperature adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.